molecular formula C21H25NO4S B11602990 Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11602990
M. Wt: 387.5 g/mol
InChI Key: VSRHSJGGPVQTGJ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through a multi-step process. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and solvent-free conditions to promote the reaction and increase yield . These methods are advantageous due to their rapid reaction rates, cleaner reaction conditions, and ease of manipulation.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation . The conditions for these reactions can vary, but they often involve the use of catalysts and specific temperature and pressure settings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 can lead to the formation of secondary amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a benzothiophene core and a phenoxybutanoyl group. This structure imparts unique chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 362602-72-0
  • Molecular Formula : C22H27NO4S
  • Molar Mass : 401.52 g/mol

Structural Characteristics

The compound possesses a complex structure featuring a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the phenoxybutanoyl moiety is particularly significant as it may influence interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary data indicates cytotoxic effects on various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways.
  • Neuroprotective Effects : There is emerging evidence supporting its neuroprotective properties, potentially beneficial in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of TNF-alpha and IL-6 levels ,
AnticancerInduced apoptosis in breast and colon cancer cells ,
NeuroprotectiveReduced oxidative stress markers in neuronal cultures ,

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of the compound on MCF-7 breast cancer cells, it was found that treatment with varying concentrations led to a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, suggesting that the compound activates apoptotic pathways via caspase activation.

Case Study: Neuroprotection in Animal Models

A recent animal study demonstrated that administration of this compound significantly reduced behavioral deficits in models of Alzheimer's disease. The observed neuroprotective effects were associated with decreased levels of amyloid-beta plaques and improved cognitive function.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 6-methyl-2-(4-phenoxybutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-14-10-11-16-17(13-14)27-20(19(16)21(24)25-2)22-18(23)9-6-12-26-15-7-4-3-5-8-15/h3-5,7-8,14H,6,9-13H2,1-2H3,(H,22,23)

InChI Key

VSRHSJGGPVQTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC=C3

Origin of Product

United States

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